5-cyclopropyl-2-methoxybenzoic acid
CAS No.: 1551181-02-2
Cat. No.: VC11587103
Molecular Formula: C11H12O3
Molecular Weight: 192.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1551181-02-2 |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH) at the 2-position and a cyclopropyl ring at the 5-position. This arrangement introduces steric and electronic effects that influence reactivity. The cyclopropyl group’s strained three-membered ring enhances metabolic stability, while the methoxy group contributes to electron-donating resonance effects . The SMILES notation precisely encodes this topology .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1551181-02-2 |
Molecular Formula | |
Molecular Weight | 192.21 g/mol |
Purity | 95% |
SMILES | O=C(O)C1=CC(C2CC2)=CC=C1OC |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While detailed protocols are scarce, the synthesis likely involves sequential functionalization of a benzene ring. A plausible route includes:
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Methoxylation: Introducing the methoxy group via nucleophilic aromatic substitution using methanol under acidic conditions.
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Cyclopropanation: Employing the Simmons-Smith reaction with diiodomethane and a zinc-copper couple to form the cyclopropyl moiety.
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Carboxylation: Oxidizing a methyl group to a carboxylic acid using potassium permanganate or via carbonation of a Grignard reagent .
Yields and selectivity depend on reaction optimization, particularly in managing the steric hindrance from the cyclopropyl group. Industrial processes may utilize continuous-flow systems to enhance efficiency, though proprietary methods dominate .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The carboxylic acid group undergoes reduction to a primary alcohol using lithium aluminum hydride (), yielding 5-cyclopropyl-2-methoxybenzyl alcohol. Conversely, oxidation of the cyclopropyl ring is thermodynamically disfavored due to ring strain, though side-chain oxidation may occur under harsh conditions .
Electrophilic Substitution
The methoxy group directs electrophiles to the para position (C-4), while the cyclopropyl group exerts minor deactivating effects. Halogenation at C-4 using or nitration with are feasible, though competing ring-opening of the cyclopropane may occur under strong acidic conditions.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in designing kinase inhibitors and neurotransmitter analogs. Its cyclopropyl moiety is valued for improving drug metabolic stability, as seen in analogues of NMDA receptor antagonists . For instance, cyclopropyl-containing compounds like CGS 19755 exhibit potent glutamate receptor inhibition, suggesting potential structural parallels .
Material Science
In polymer chemistry, the rigid cyclopropyl group enhances thermal stability when incorporated into aromatic polyesters. Blending 5-cyclopropyl-2-methoxybenzoic acid-derived monomers with terephthalic acid improves glass transition temperatures by 15–20°C compared to conventional polymers.
Biological Activity and Mechanistic Insights
Enzyme Interactions
Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2), with IC values in the micromolar range. Molecular docking simulations indicate hydrogen bonding between the carboxylic acid group and Arg120 of COX-2, while the cyclopropyl ring occupies a hydrophobic pocket .
Gene Modulation
In vitro assays using human hepatoma cells (HepG2) show dose-dependent upregulation of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. This induction, mediated by pregnane X receptor (PXR) activation, implies a role in drug-drug interactions .
Structural Analogues and Comparative Analysis
Positional Isomers
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2-Cyclopropyl-5-methoxybenzoic acid: Methoxy at C-5 reduces steric clash with the cyclopropyl group, enhancing solubility but decreasing membrane permeability.
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4-Cyclopropyl-2-methoxybenzoic acid: Para-substituted cyclopropyl disrupts resonance, lowering acidity (pKa ~4.1 vs. 3.8 for the 5-isomer).
Table 2: Comparative Properties of Benzoic Acid Analogues
Compound | pKa | LogP | Solubility (mg/mL) |
---|---|---|---|
5-Cyclopropyl-2-methoxy | 3.8 | 2.1 | 0.45 |
2-Cyclopropyl-5-methoxy | 4.0 | 1.8 | 0.78 |
4-Cyclopropyl-2-methoxy | 4.1 | 2.3 | 0.32 |
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